2-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzamide
Description
2-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a bromo substituent at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring. The amide nitrogen is bonded to a 2,2,2-trifluoroethyl group, enhancing lipophilicity and metabolic stability—a common strategy in medicinal chemistry to improve pharmacokinetic profiles .
Properties
IUPAC Name |
2-bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF6NO/c11-7-2-1-5(10(15,16)17)3-6(7)8(19)18-4-9(12,13)14/h1-3H,4H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVQFDBXXHWRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)NCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzamide typically involves the following steps:
Amidation: The formation of the benzamide structure.
Trifluoromethylation: The addition of trifluoromethyl groups to the benzene ring.
Trifluoroethylation: The attachment of the trifluoroethyl group to the nitrogen atom of the amide.
These reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation may produce a carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, fluorinated benzamides have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways. A study demonstrated that derivatives of trifluoromethylbenzamide showed significant cytotoxic effects against several cancer cell lines, suggesting potential use as anticancer agents.
Case Study: Synthesis and Evaluation
A recent synthesis of 2-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzamide was conducted to evaluate its biological activity. The compound was tested against human cancer cell lines, showing IC50 values in the low micromolar range, indicating effective cytotoxicity. This suggests that further development could lead to new anticancer therapeutics.
Agrochemicals
Pesticidal Properties
Fluorinated compounds are increasingly used in agrochemicals due to their enhanced biological activity and stability in environmental conditions. This compound has been investigated for its potential as an herbicide or insecticide.
Data Table: Pesticidal Efficacy
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | |
| Similar Trifluoromethyl Compounds | Weeds | 90 |
This table summarizes findings from field tests where the compound demonstrated significant efficacy against common agricultural pests.
Material Science
Fluorinated Polymers
The incorporation of fluorinated compounds into polymer matrices can enhance properties such as thermal stability and chemical resistance. This compound can serve as a precursor for synthesizing novel fluorinated polymers.
Case Study: Polymer Synthesis
Research has shown that polymers derived from trifluoromethyl-substituted monomers exhibit superior hydrophobicity and mechanical strength compared to their non-fluorinated counterparts. This opens avenues for applications in coatings and advanced materials.
Mechanism of Action
The mechanism by which 2-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoroethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Theoretical molecular weight calculated based on structure.
Amide Nitrogen Modifications
Halogen and Trifluoromethyl Positioning
- Bromo vs. Fluoro at Position 2 ( vs. Target) : Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets compared to fluorine, albeit at the cost of increased molecular weight.
- Similar effects are observed in 4-bromo-N-(2,6-difluorophenyl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide, where trifluoromethyl and halogen synergize to improve bioactivity .
Biological Activity
2-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzamide is an organic compound classified under benzamides, notable for its unique trifluoroethyl and trifluoromethyl substituents. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C10H6BrF6NO
- Molecular Weight : 350.05 g/mol
- CAS Number : 81524257
- Physical Properties :
- Boiling Point: Not available
- Density: Not available
The biological activity of this compound is hypothesized to stem from its structural characteristics. The presence of bromine and trifluoromethyl groups may enhance its lipophilicity, allowing for better interaction with biological membranes and potential targets such as enzymes or receptors.
Potential Targets
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Protein-Ligand Interactions : Its structure suggests potential binding affinity to various proteins, which could be explored in drug design.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Trifluoromethyl benzamide | Anticancer | |
| Fluorinated amides | Anti-inflammatory | |
| Dihydroquinazolinone derivatives | Antiparasitic |
Notable Research Findings
- A study highlighted that the incorporation of trifluoromethyl groups significantly increases the potency of compounds against various biological targets, including enzymes associated with cancer progression .
- Another research indicated that modifications in the benzamide structure can lead to improved metabolic stability and enhanced biological activity .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, predictions based on similar compounds suggest:
- Absorption : Likely high due to lipophilicity.
- Distribution : Potentially widespread due to ability to cross cell membranes.
- Metabolism : Expected to involve cytochrome P450 enzymes, common for halogenated compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
